molecular formula C12H10FNO2 B6367082 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111115-78-6

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367082
CAS RN: 1111115-78-6
M. Wt: 219.21 g/mol
InChI Key: MAXFHCOQBDFBOO-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine (5-FMHP) is a small molecule that belongs to the family of pyridines. It is a highly versatile compound with a wide range of applications in the fields of medicinal chemistry and biochemistry. 5-FMHP has been used in a variety of scientific research studies due to its unique properties and potential applications.

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including drug design and development, organic synthesis, and biochemistry. It has been used to study the structure and function of enzymes, to investigate the mechanism of action of drugs, and to synthesize new compounds for use in drug development. Additionally, 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of various other compounds, such as antibiotics, antifungal agents, and antiviral agents.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to interact with various enzymes and receptors in the body to produce a range of biochemical and physiological effects. In particular, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2) to inhibit its activity, which can result in anti-inflammatory effects. Additionally, 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been shown to interact with the serotonin receptor 5-HT2A, which can lead to antidepressant effects.
Biochemical and Physiological Effects
5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% has a wide range of biochemical and physiological effects. As mentioned above, it has been shown to interact with the enzyme COX-2 to produce anti-inflammatory effects. Additionally, it has been shown to have a variety of other effects, such as reducing inflammation, decreasing pain, and reducing anxiety. Furthermore, 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been shown to have antidepressant and anxiolytic effects, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize, and its effects can be easily monitored and measured. However, one of the main limitations of using 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% in lab experiments is its lack of specificity, as it has been shown to interact with a variety of enzymes and receptors. Additionally, its effects can vary depending on the concentration and the type of experiment being conducted.

Future Directions

Given the wide range of biochemical and physiological effects of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95%, there are numerous potential future directions for research. For example, further research could be conducted to investigate the mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% in greater detail, as well as to explore its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% in combination with other compounds, as well as to explore its potential as a drug delivery system. Finally, further research could be conducted to investigate the potential side effects of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95%, as well as to explore its potential toxicity and safety profile.

Synthesis Methods

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% is relatively simple and involves the reaction of 5-fluoro-2-methoxybenzaldehyde with 2-hydroxy-3-methoxypyridine. The reaction is carried out in a solvent such as ethanol or methanol and is catalyzed by a base such as piperidine or triethylamine. The reaction proceeds at room temperature and can be completed within a few hours.

properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11-4-3-9(13)6-10(11)8-2-5-12(15)14-7-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXFHCOQBDFBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682829
Record name 5-(5-Fluoro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine

CAS RN

1111115-78-6
Record name 5-(5-Fluoro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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